![molecular formula C15H16N4O2 B2559501 (Z)-2-氰基-3-[2,5-二甲基-1-(5-甲基-1,2-噁唑-3-基)吡咯-3-基]-N-甲基丙-2-烯酰胺 CAS No. 1356781-43-5](/img/structure/B2559501.png)
(Z)-2-氰基-3-[2,5-二甲基-1-(5-甲基-1,2-噁唑-3-基)吡咯-3-基]-N-甲基丙-2-烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves the study of how the compound is made from its constituent elements or from other compounds. It can include various chemical reactions, techniques, and conditions used in the synthesis process .Molecular Structure Analysis
This involves understanding the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used for this purpose .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .科学研究应用
Antimicrobial Activity
Compounds containing the imidazole ring, such as the one , have been reported to exhibit a broad range of biological activities, including antimicrobial properties . The presence of a 1,2-oxazole moiety, which is structurally similar to imidazole, could potentially contribute to antimicrobial efficacy. Research could explore the effectiveness of this compound against various bacterial and fungal strains, determining its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Properties
Imidazole derivatives are known to possess anti-inflammatory activities . The compound’s structural similarity to known anti-inflammatory agents suggests that it could be investigated for its ability to modulate inflammatory pathways. Studies could focus on its effects on pro-inflammatory cytokines and its potential role in chronic inflammation-related diseases.
Antitumor Applications
The pyrrole ring present in the compound is a common feature in many pharmacologically active molecules with antitumor properties . Research could be directed towards evaluating the cytotoxic effects of this compound on various cancer cell lines, understanding its mechanism of action, and assessing its selectivity towards malignant cells over healthy ones.
Antidiabetic Potential
Some imidazole-containing compounds have shown antidiabetic activity by influencing insulin signaling pathways . Given the structural complexity of the compound , it could be hypothesized that it might interact with biological targets involved in glucose metabolism. Experimental studies could assess its potential to act as an insulin sensitizer or an inhibitor of enzymes relevant to diabetes management.
Anti-allergic Effects
Certain imidazole derivatives have demonstrated the ability to mitigate allergic responses . The compound could be studied for its potential to inhibit histamine release from mast cells or to block histamine receptors, which could make it a candidate for treating allergic conditions.
Neuroprotective Role
The oxazole and pyrrole rings in the compound’s structure are found in several neuroprotective agents . Research could investigate the compound’s potential neuroprotective effects, possibly through antioxidant activity or modulation of neurotransmitter systems. This could have implications for the treatment of neurodegenerative diseases.
作用机制
Target of action
The compound “(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide” contains an imidazole ring . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of this compound could be diverse depending on its specific structure and functional groups.
Mode of action
Many imidazole derivatives exert their effects by interacting with various enzymes and receptors in the body .
Biochemical pathways
Without specific information about the compound, it’s difficult to determine the exact biochemical pathways it affects. Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Generally, the pharmacokinetic properties of a compound depend on its chemical structure, and imidazole derivatives are known to have good solubility in water and other polar solvents , which could influence their absorption and distribution.
Result of action
Based on the known activities of imidazole derivatives, it could potentially have a variety of effects at the molecular and cellular level .
安全和危害
属性
IUPAC Name |
(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-5-12(7-13(8-16)15(20)17-4)11(3)19(9)14-6-10(2)21-18-14/h5-7H,1-4H3,(H,17,20)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHVXNWSFSBWQT-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NOC(=C2)C)C)C=C(C#N)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=NOC(=C2)C)C)/C=C(/C#N)\C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2559420.png)
![N-(benzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559423.png)
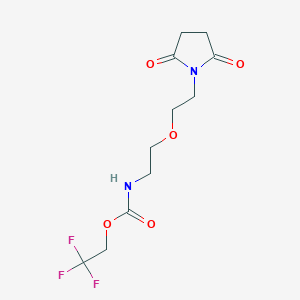

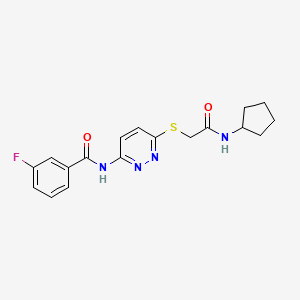
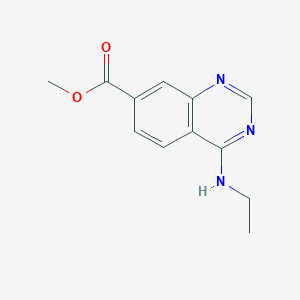
![1-(1,2-Dihydroacenaphthylen-5-yl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2559428.png)

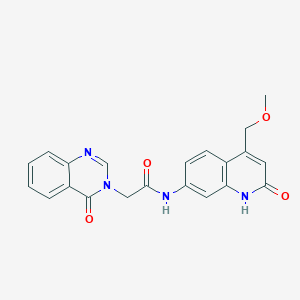
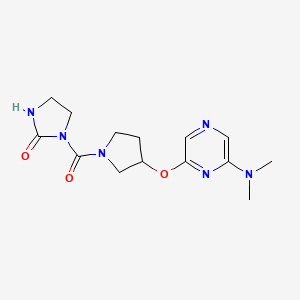
![(2E)-N-[4-(dimethylamino)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2559438.png)
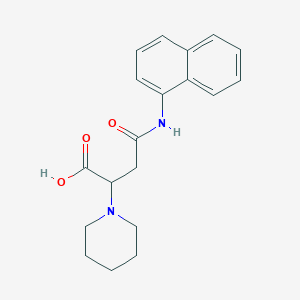
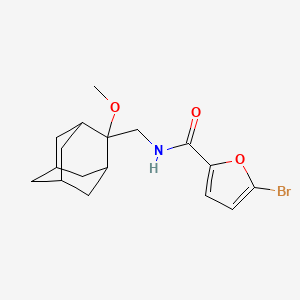
![2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2559441.png)